molecular formula C10H6INO3 B1404099 3-(4-Iodophenyl)isoxazole-4-carboxylic acid CAS No. 839718-34-2

3-(4-Iodophenyl)isoxazole-4-carboxylic acid

Cat. No. B1404099
M. Wt: 315.06 g/mol
InChI Key: AAEKUCVANIMIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . They are commonly found in many commercially available drugs due to their wide spectrum of biological activities .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the most common methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods have been significantly improved and modernized over the years .


Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond that is capable of cleavage, allowing for the production of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions. For instance, they can be transformed into trisubstituted pyrazoles or disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazoles can also vary greatly depending on their specific structure. For instance, some isoxazoles appear as white crystals .

Safety And Hazards

The safety and hazards associated with isoxazoles can vary depending on their specific structure. Some isoxazoles may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely continue to explore new synthetic strategies and the development of isoxazole derivatives with significant biological interests .

properties

IUPAC Name

3-(4-iodophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEKUCVANIMIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
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3-(4-Iodophenyl)isoxazole-4-carboxylic acid
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3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 5
3-(4-Iodophenyl)isoxazole-4-carboxylic acid
Reactant of Route 6
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3-(4-Iodophenyl)isoxazole-4-carboxylic acid

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